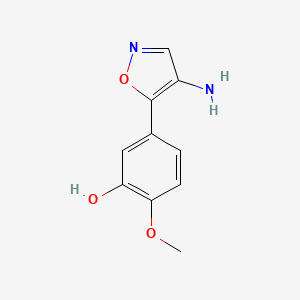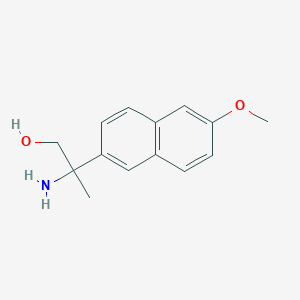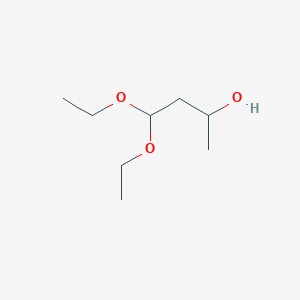![molecular formula C9H14O2 B13588013 rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and well-defined stereochemistry. The presence of methoxy and methyl groups further adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The methoxy and methyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps. The goal is to maximize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and other applications.
類似化合物との比較
Similar Compounds
rac-(1R,4R,5S)-5-fluorobicyclo[2.2.1]heptan-2-one: Similar in structure but with a fluorine atom instead of a methoxy group.
(1R,4S)-Bicyclo[2.2.1]heptan-2-one: Lacks the methoxy and methyl groups, providing a simpler structure for comparison.
rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclic structure and the presence of both methoxy and methyl groups. This combination imparts specific chemical properties and reactivity that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O2/c1-9(11-2)5-6-3-7(9)4-8(6)10/h6-7H,3-5H2,1-2H3/t6-,7-,9+/m1/s1 |
InChIキー |
SCVJVICHIOTNDR-BHNWBGBOSA-N |
異性体SMILES |
C[C@@]1(C[C@H]2C[C@@H]1CC2=O)OC |
正規SMILES |
CC1(CC2CC1CC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



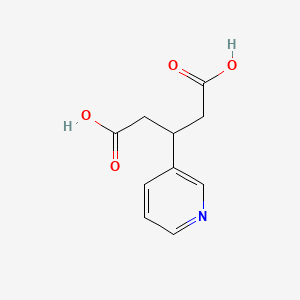
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)
![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
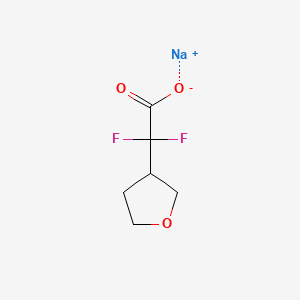
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B13587963.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
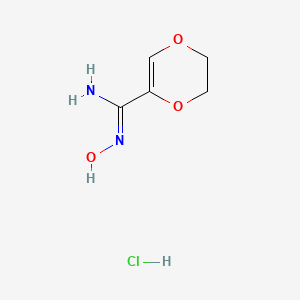
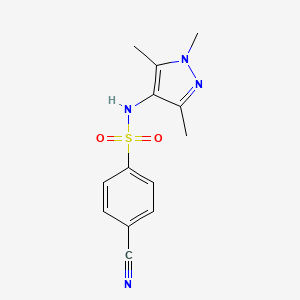
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
